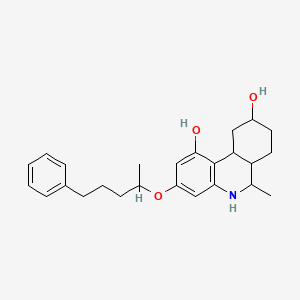
2,7,10-Trimethyldodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,10-trimethyldodecane is an alkane that is dodecane substituted by methyl groups at positions 2, 7 and 10. It has a role as a human metabolite. It derives from a hydride of a dodecane.
2, 7, 10-Trimethyldodecane, also known as N-amidinophenylphthalimide, belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. Thus, 2, 7, 10-trimethyldodecane is considered to be a hydrocarbon lipid molecule. 2, 7, 10-Trimethyldodecane is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 2, 7, 10-Trimethyldodecane can be biosynthesized from dodecane.
Aplicaciones Científicas De Investigación
Renewable Fuel Research
2,7,10-Trimethyldodecane, similar to its close variant 2,6,10-trimethyl dodecane, shows promise as a renewable biofuel. It has been studied for its potential as an alternative to aviation kerosene or diesel due to its favorable properties like lower freezing point and higher cetane number. This makes it suitable for blending with conventional aviation kerosene in propulsion engines, contributing to the development of more environmentally friendly fuels (Yu & Gou, 2019).
Biomedical Applications
The trimethyl lock design element, which this compound can be a part of, has been used in the creation of new classes of latent fluorophores. These fluorophores, stable in biological environments but reactive under specific conditions, have wide applications in biochemical and biological research, such as in cell imaging and diagnostics (Chandran, Dickson, & Raines, 2005).
Biomarker Research
In the field of disease diagnosis, compounds like this compound have been identified in breath metabolite profiling. Such metabolites are potential biomarkers for diseases like type 2 diabetes mellitus. This approach offers a non-invasive diagnostic tool, leveraging the distinct metabolic signatures identifiable through advanced analytical techniques (Yan et al., 2014).
Biodegradable Materials
In the realm of biodegradable materials, derivatives of compounds like this compound are explored for their potential in creating eco-friendly polymers. These materials have a wide range of applications in medical devices and other areas where biodegradability and environmental sustainability are key considerations (Fukushima, 2016).
Propiedades
Número CAS |
74645-98-0 |
|---|---|
Fórmula molecular |
C15H32 |
Peso molecular |
212.41 g/mol |
Nombre IUPAC |
2,7,10-trimethyldodecane |
InChI |
InChI=1S/C15H32/c1-6-14(4)11-12-15(5)10-8-7-9-13(2)3/h13-15H,6-12H2,1-5H3 |
Clave InChI |
JCJGCZBSINPZAJ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCC(C)CCCCC(C)C |
SMILES canónico |
CCC(C)CCC(C)CCCCC(C)C |
| 74645-98-0 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



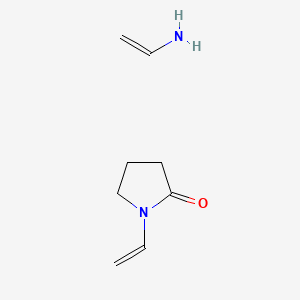
![5-amino-7-[(3S)-3-aminopyrrolidin-1-yl]-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1202823.png)
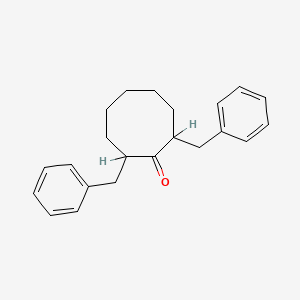

![1-[[(5-Bromo-2-furanyl)-oxomethyl]amino]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B1202829.png)
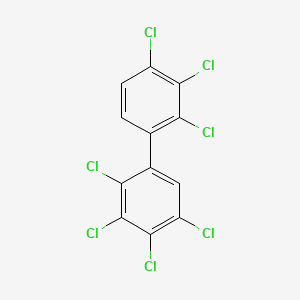
![2-Nitro-7-methoxynaphtho[2,1-b]furan](/img/structure/B1202833.png)
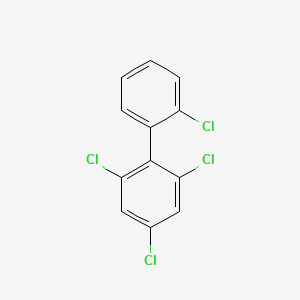
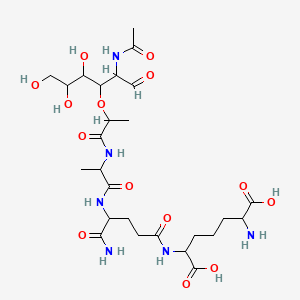
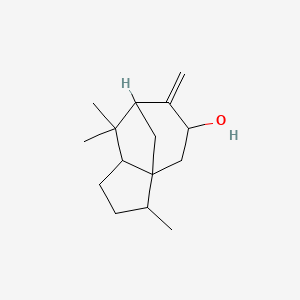
![7,8-Dimethyl-4-oxo-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridin-2-olate](/img/structure/B1202837.png)
